molecular formula C17H18FNO4S B6413202 3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid CAS No. 1261899-61-9

3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid

Cat. No.: B6413202
CAS No.: 1261899-61-9
M. Wt: 351.4 g/mol
InChI Key: DHQVQBWWVFUTQZ-UHFFFAOYSA-N
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Description

3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound with a complex structure that includes a fluorine atom and a t-butylsulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the t-butylsulfamoyl group through a sulfonation reaction, followed by the fluorination of the aromatic ring. The final step usually involves the carboxylation of the intermediate to form the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The t-butylsulfamoyl group can form strong interactions with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylsulfamoylphenyl)-5-fluorobenzoic acid
  • 3-(4-Ethylsulfamoylphenyl)-5-fluorobenzoic acid
  • 3-(4-Isopropylsulfamoylphenyl)-5-fluorobenzoic acid

Uniqueness

3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid is unique due to the presence of the t-butylsulfamoyl group, which provides steric hindrance and electronic effects that can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different alkyl groups.

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(18)9-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQVQBWWVFUTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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